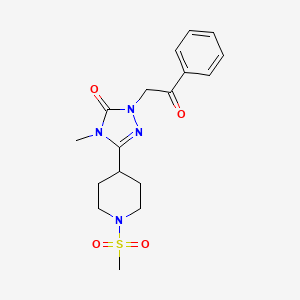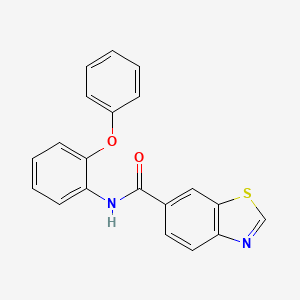
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound with a benzene ring fused to a thiazole ring . The “N-(2-phenoxyphenyl)” part suggests the presence of a phenoxyphenyl group attached to the nitrogen atom of the benzothiazole ring.
Synthesis Analysis
The synthesis of such compounds often involves multi-step processes that include various types of chemical reactions . The exact synthesis process for “this compound” would depend on the specific starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would be determined by the arrangement of its atoms and the bonds between them . Detailed structural analysis usually requires techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its molecular structure and the conditions under which the reactions occur .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be determined by its molecular structure . These properties could include its solubility, melting point, boiling point, and reactivity with other substances.
科学的研究の応用
Multifunctional Emission Luminogen
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) was designed and synthesized for sensitive physiological pH sensing. This compound exhibited multifluorescence emissions in different states, proving useful as a ratiometric fluorescent chemosensor for pH detection. Its applications include detecting pH fluctuations in biosamples and neutral water samples, as well as sensing acidic and basic organic vapors (Li et al., 2018).
Photophysical Properties Study
Synthesis and investigation of the photophysical properties of N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide derivatives were conducted, focusing on excited state intramolecular proton transfer pathway and dual emission characteristics. The compounds were characterized by various spectral analyses, demonstrating their thermal stability up to 200°C (Padalkar et al., 2011).
Functionalization Reactions
Research on the functionalization reactions of benzothiazole compounds, including this compound, provided insights into the structural establishment of these compounds. The studies involved comprehensive spectroscopic data analysis, contributing to the understanding of reaction mechanisms and molecular structure (Yıldırım & Kandemirli, 2006).
Fluorescent Probes for pH and Metal Cations Sensing
The development of fluorescent probes based on benzothiazole derivatives for sensing pH and metal cations, including zinc, highlighted the compound's sensitivity to pH changes and selectivity in metal cation detection. This application is significant in bioanalytical chemistry for detecting physiological parameters (Tanaka et al., 2001).
Antimicrobial Evaluation and Docking Studies
Benzothiazole derivatives, including this compound, underwent antimicrobial evaluation and molecular docking studies. These compounds were assessed for their potential as antimicrobial agents, contributing to the search for new pharmacological applications (Talupur et al., 2021).
Cellular Imaging Applications
A study developed a ratiometric fluorescent probe for selective monitoring of human carboxylesterase 1 using a benzothiazole derivative. This probe was effective in cellular imaging and bioassay of hCE1 activity in living cells, demonstrating the compound's utility in biomedical research (Liu et al., 2014).
作用機序
Target of Action
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has been found to interact with the G-protein-coupled receptor 21 (GPR21) in HepG2 cells . GPR21 is a constitutively active, orphan receptor, with in vivo studies suggesting its involvement in the modulation of insulin sensitivity .
Mode of Action
The compound this compound interacts with its target, GPR21, by acting as an inverse agonist . This means that it binds to the same receptor as an agonist but induces a pharmacological response opposite to that agonist. In the case of GPR21, the inverse agonist action of this compound results in an increase in glucose uptake in HepG2 cells .
Biochemical Pathways
The interaction of this compound with GPR21 affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose uptake and production in human hepatocytes. The compound’s action results in an increased ratio of phAKT (Ser473) /tot-AKT and phGSK-3β (Ser9) /tot-GSK-3β, indicating a marked activation of the insulin signaling pathway .
Pharmacokinetics
The compound’s molecular weight (26331 g/mol) and its calculated logP value (28) suggest that it may have good bioavailability . These properties influence the compound’s absorption, distribution, metabolism, and excretion (ADME), all of which impact its bioavailability.
Result of Action
The result of this compound’s action is an increase in glucose uptake in HepG2 cells . This is accompanied by an increased membrane translocation of GLUT-2, a glucose transporter . These effects suggest that this compound could potentially be used to improve glucose homeostasis and counteract hepatic insulin resistance .
Safety and Hazards
The safety and hazards associated with a compound like “N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide” would depend on its physical and chemical properties, as well as how it’s used . Safety data sheets (SDS) provide information on the potential health effects, safe handling procedures, and emergency response measures.
将来の方向性
特性
IUPAC Name |
N-(2-phenoxyphenyl)-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c23-20(14-10-11-17-19(12-14)25-13-21-17)22-16-8-4-5-9-18(16)24-15-6-2-1-3-7-15/h1-13H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUEJYFDWNZEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

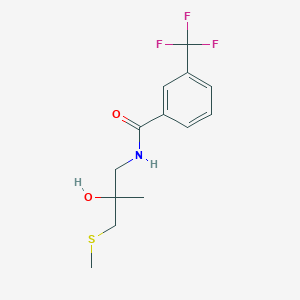
![3-(4-Chlorophenyl)-5-{1-[(4-ethylphenyl)sulfonyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2699318.png)
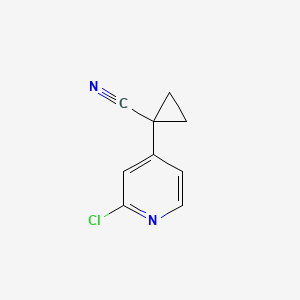
![5-[(3,4-dimethylphenyl)amino]-N-[(3-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699323.png)
![2-[(Pyridin-4-ylmethyl)amino]nicotinonitrile](/img/structure/B2699324.png)
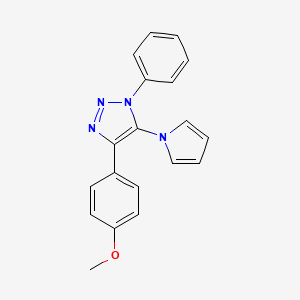
![6-methyl-4-oxo-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2699326.png)
![3-(3-methylthiophen-2-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}propanamide](/img/structure/B2699327.png)
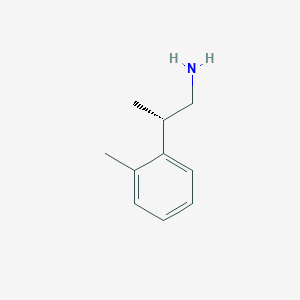
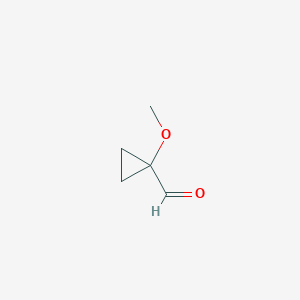
![N-(5-chloro-2-hydroxyphenyl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2699330.png)

![7-Chloro-3-[(3,4-dimethylphenyl)sulfonyl]-5-[4-(2-methoxyphenyl)piperazin-1-yl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2699333.png)
